molecular formula C8H10FNO B2780526 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol CAS No. 1000534-34-8

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

Cat. No. B2780526
CAS RN: 1000534-34-8
M. Wt: 155.172
InChI Key: KWGYPLJBXABJNR-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a fluorine atom at the 5th position and a methyl group at the 6th position. Additionally, there is an ethan-1-ol group attached to the 2nd position of the pyridine ring .


Molecular Structure Analysis

The molecular formula of this compound is C8H10FNO, indicating it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom . The exact structure would depend on the specific arrangement of these atoms and the bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable but can undergo electrophilic substitution reactions. The presence of the fluorine atom might also influence the compound’s reactivity due to its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by factors like the size and shape of the molecule, the functional groups present, and the types of intermolecular forces .

Scientific Research Applications

Tau Positron Emission Tomography (PET) Imaging Tracer

This compound has been used in the discovery of a new promising tau positron emission tomography (PET) imaging tracer known as N-(4-[18F]fluoro-5-methylpyridin-2- yl)isoquinolin-6-amine (JNJ-64326067) . PET is a type of imaging test that helps reveal how your tissues and organs are functioning .

Aldehyde Oxidase Turnover

The compound was incubated in human liver cytosol at 3 µM (1 mg/mL protein, 37 oC) in the presence and absence of the aldehyde oxidase inhibitor raloxifene (100 µM). It was observed that significant metabolism of the compound was inhibited in the presence of raloxifene .

Quantitative Assessment of Defluorination Products

The compound was incubated with human and rat hepatocytes, at 0.05% final DMSO and 0.60% final MeCN concentration. The study was conducted to identify the main metabolites formed after 120 min incubation time .

Autoradiography Experiments

Autoradiography experiments were conducted with this compound on human brain slices . Autoradiography is a technique that uses X-ray film to visualize radioactively labeled molecules or fragments of molecules .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a pyridine ring are found in many drugs and can have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

2-(5-fluoro-6-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6-8(9)3-2-7(10-6)4-5-11/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYPLJBXABJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

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